4-isopropoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(2)25-16-7-5-15(6-8-16)19(23)20-9-10-21-14(3)11-17(24-4)12-18(21)22/h5-8,11-13H,9-10H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGCJOOUTQDWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)OC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Pyridinone Moiety: : The pyridinone moiety is introduced through a nucleophilic substitution reaction. This involves reacting 4-methoxy-6-methyl-2-oxopyridine with an appropriate alkylating agent to form the desired ethyl-substituted pyridinone.
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Coupling Reaction: : The final step involves coupling the benzamide core with the pyridinone moiety. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridinone moiety.
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Reduction: : Reduction reactions can target the carbonyl groups in the benzamide and pyridinone structures.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the isopropoxy and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its benzamide and pyridinone components
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The benzamide core is a common motif in many drugs, and the pyridinone moiety could contribute to biological activity.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals and materials. Its unique structure might impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with benzamide and pyridinone structures can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 4-isopropoxy group in the target compound introduces steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy) or polar substituents (e.g., nitro, cyano) seen in analogs. This could enhance membrane permeability but reduce aqueous solubility . Thioether-linked heterocycles (e.g., thienyl, thiazole) in compounds may improve metabolic stability compared to ether or ester linkages, though direct comparisons are speculative without data .
Thiazole/isoxazole derivatives () offer aromaticity and rigidity, which may favor interactions with hydrophobic enzyme pockets .
Synthetic Considerations :
- The synthesis route in (using cesium carbonate and DMF for coupling) may be applicable to the target compound’s preparation, given the prevalence of benzamide derivatives synthesized under similar conditions .
Biological Activity
4-isopropoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.4 g/mol
- CAS Number : 1903046-12-7
The structure includes an isopropoxy group, a methoxy group, and a pyridine derivative, which are significant for its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it targets the EZH2 enzyme, which is crucial for transcriptional silencing in cancer cells .
- Antitumor Activity : In vivo studies using xenograft models have demonstrated robust antitumor effects when administered at specific dosages, indicating its potential as a therapeutic agent against malignancies .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and survival, contributing to its anticancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Xenograft Model Study : A study conducted on Karpas-422 xenograft models revealed that administration of the compound at 160 mg/kg BID resulted in significant tumor size reduction compared to control groups. This study highlighted the compound's potential for further clinical development .
- EZH2 Inhibition Trials : In trials focused on EZH2 inhibition, the compound demonstrated high potency and selectivity, suggesting it could serve as a promising candidate for targeted cancer therapies aimed at PRC2-related malignancies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-isopropoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between activated acyl derivatives (e.g., benzoyl chloride) and amine-containing intermediates. For example, potassium carbonate in acetonitrile facilitates nucleophilic substitution or amidation under reflux . Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and base strength (e.g., K₂CO₃ vs. NaH) is critical for minimizing side products. Yield improvements (70–85%) are achieved by stepwise purification using column chromatography with gradient elution.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Focus on the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH), pyridinone ring protons (δ ~6.0–7.5 ppm), and benzamide carbonyl (δ ~165–170 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- X-ray crystallography : Resolve steric effects of the isopropoxy and methoxy groups on molecular packing .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC:
- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours; monitor degradation via UV absorbance (λ = 254 nm).
- Thermal stability : Heat samples to 40–80°C and track decomposition kinetics .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines with controlled ATP levels to address variability in IC₅₀ values.
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what limitations exist?
- Methodology :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize the benzamide moiety for hydrogen bonding with catalytic lysine residues.
- Limitations : Solvation effects and conformational flexibility of the isopropoxy group may reduce prediction accuracy. MD simulations (>100 ns) are recommended to refine binding poses .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., halogenation) of the pyridinone ring?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
